3-Hydroxy-2-(hydroxymethyl)-5-methylpyridine-4-carboxylic acid
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Overview
Description
3-Hydroxy-2-(hydroxymethyl)-5-methylpyridine-4-carboxylic acid is an organic compound with a pyridine ring substituted with hydroxyl, hydroxymethyl, and carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-(hydroxymethyl)-5-methylpyridine-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of pyridine derivatives with formaldehyde and other reagents under controlled conditions. The reaction conditions often involve specific temperatures and pH levels to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of catalysts and specific solvents can also play a crucial role in the industrial synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2-(hydroxymethyl)-5-methylpyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl and hydroxymethyl groups can participate in substitution reactions with other nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the carboxylic acid group can produce alcohols .
Scientific Research Applications
3-Hydroxy-2-(hydroxymethyl)-5-methylpyridine-4-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Hydroxy-2-(hydroxymethyl)-5-methylpyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Bis(hydroxymethyl)propanoic acid
- 3-Hydroxy-2-aryl acrylate
- Indole derivatives
Uniqueness
3-Hydroxy-2-(hydroxymethyl)-5-methylpyridine-4-carboxylic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
279215-15-5 |
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Molecular Formula |
C8H9NO4 |
Molecular Weight |
183.16 g/mol |
IUPAC Name |
3-hydroxy-2-(hydroxymethyl)-5-methylpyridine-4-carboxylic acid |
InChI |
InChI=1S/C8H9NO4/c1-4-2-9-5(3-10)7(11)6(4)8(12)13/h2,10-11H,3H2,1H3,(H,12,13) |
InChI Key |
RENLTDLVVBNTGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C(=C1C(=O)O)O)CO |
Origin of Product |
United States |
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